![molecular formula C18H17N5O2S B2841255 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide CAS No. 442865-50-1](/img/structure/B2841255.png)
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide” is a complex organic molecule that contains several functional groups. It has a [1,2,4]triazolo[4,3-a]pyridine core, which is a type of heterocyclic compound . This core is attached to an indolin-5-yl group through an acetamide linkage, and a sulfur atom links it to the 3-position of the triazolopyridine ring.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide”, also known as “N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide”:
Anticancer Agents
This compound has shown potential as an anticancer agent. Its structure suggests it could inhibit specific kinases involved in cancer cell proliferation. Similar compounds have been studied for their ability to inhibit c-Met kinase, which is implicated in various cancers . This makes it a promising candidate for further research in cancer therapeutics.
Antimicrobial Activity
The triazolopyridine moiety in this compound is known for its antimicrobial properties. Research has indicated that derivatives of triazolopyridine can be effective against a range of bacterial and fungal pathogens . This suggests that the compound could be explored for developing new antimicrobial agents.
Anti-inflammatory Applications
Compounds containing the triazolopyridine structure have been investigated for their anti-inflammatory properties. They can inhibit enzymes and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Neuroprotective Agents
The indole moiety in the compound is known for its neuroprotective effects. Research has shown that indole derivatives can protect neurons from oxidative stress and apoptosis . This compound could be studied for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Pharmacological Tool
The compound can serve as a pharmacological tool in research to study various biological processes and disease mechanisms. Its unique structure allows it to interact with different biological targets, making it valuable for biochemical and pharmacological studies.
These applications highlight the diverse potential of “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide” in scientific research. Each field offers a unique avenue for further exploration and development.
Discovery of [1,2,4]triazolo [4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors A facile and practical one-pot synthesis of [1,2,4]triazolo [4,3-a]pyridines Identification of [1,2,4]Triazolo[4,3-A]Pyrazine Parp 1 inhibitors SAR studies on 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazoles as potential neuroprotective agents : Antiviral properties of triazolopyridine derivatives : Enzyme inhibition by triazolopyridine derivatives : Antioxidant properties of indole derivatives : Pharmacological applications of triazolopyridine derivatives
Future Directions
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12(24)22-9-7-13-10-14(5-6-15(13)22)19-17(25)11-26-18-21-20-16-4-2-3-8-23(16)18/h2-6,8,10H,7,9,11H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENGDXRVQVPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CSC3=NN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.